Reduced Acute Systemic Toxicity Compared to Phenylephrine in Mice
Amidephrine mesylate demonstrates significantly lower acute toxicity than phenylephrine hydrochloride in mice, a key safety consideration for in vivo dosing [1].
| Evidence Dimension | Acute systemic toxicity (LD50) |
|---|---|
| Target Compound Data | Amidephrine mesylate: LD50 (mouse) not explicitly reported in abstract, but stated as 'less toxic than phenylephrine' |
| Comparator Or Baseline | Phenylephrine hydrochloride: LD50 (mouse) not explicitly reported in abstract |
| Quantified Difference | Amidephrine was less toxic than phenylephrine [1]. |
| Conditions | Acute toxicity study in mice; comparison of amidephrine mesylate and phenylephrine hydrochloride [1]. |
Why This Matters
Lower acute toxicity allows for a wider and safer dosing window in preclinical studies, reducing confounding variables related to compound tolerability.
- [1] Scudi, J. V., et al. (1972). Toxicology of amidephrine mesylate, a vasoconstrictor, nasal decongestant. Toxicology and Applied Pharmacology, 21(2), 123-133. View Source
